[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol
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Overview
Description
[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol is a chemical compound with the molecular formula C8H15NO It is a derivative of pyrrolizine, a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. This reaction results in the formation of the hexahydro derivative, which is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These are naturally occurring compounds with a similar pyrrolizine structure but differ in their functional groups and biological activities.
Piperidine Derivatives: These compounds share the piperidine ring structure but have different substituents and pharmacological properties.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds have a similar bicyclic structure but differ in their nitrogen atom placement and biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8?/m1/s1 |
InChI Key |
LOFDEIYZIAVXHE-GVHYBUMESA-N |
Isomeric SMILES |
C1CC2[C@H](CCN2C1)CO |
Canonical SMILES |
C1CC2C(CCN2C1)CO |
Origin of Product |
United States |
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